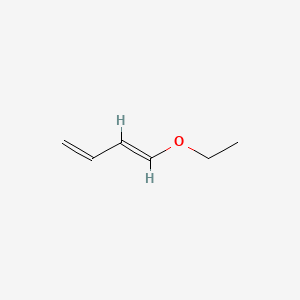
trans-1-Ethoxy-buta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1-Ethoxy-buta-1,3-diene: is an organic compound belonging to the class of conjugated dienes It is characterized by the presence of an ethoxy group attached to the first carbon of the buta-1,3-diene structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Ethoxy-buta-1,3-diene can be achieved through several methods. One common approach involves the reaction of 2-bromomethyl-1,3-butadiene with sodium ethoxide in dry tetrahydrofuran (THF) at low temperatures. The reaction mixture is then stirred overnight and the product is isolated by distillation under reduced pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of synthesizing conjugated dienes can be applied. Industrial production may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with additional steps for purification and quality control.
化学反応の分析
Types of Reactions: trans-1-Ethoxy-buta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions with halogens and hydrogen halides, forming 1,2- and 1,4-addition products.
Diels-Alder Reactions: It can act as a diene in Diels-Alder cycloaddition reactions, forming cyclohexene derivatives.
Polymerization: Anionic polymerization of this compound can lead to the formation of polydienes with well-characterized chain structures.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as hydrogen bromide (HBr) and chlorine (Cl2) are commonly used under mild conditions.
Diels-Alder Reactions: Typically carried out with dienophiles like maleic anhydride under thermal conditions.
Polymerization: Anionic polymerization is conducted using initiators like butyllithium in solvents such as THF.
Major Products:
Electrophilic Addition: 3-bromo-1-butene and 1,4-dibromo-2-butene.
Diels-Alder Reactions: Cyclohexene derivatives.
Polymerization: Polydienes with varying microstructures depending on the polymerization conditions.
科学的研究の応用
trans-1-Ethoxy-buta-1,3-diene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of polymers with specific properties.
Chemical Reactions: Serves as a model compound in studying the mechanisms of electrophilic addition and Diels-Alder reactions
作用機序
The mechanism of action of trans-1-Ethoxy-buta-1,3-diene in chemical reactions involves the interaction of its conjugated diene system with electrophiles or dienophiles. In electrophilic addition reactions, the compound forms carbocation intermediates that lead to the formation of addition products . In Diels-Alder reactions, the conjugated diene system reacts with dienophiles to form cyclohexene derivatives through a concerted mechanism .
類似化合物との比較
1,3-Butadiene: A simpler conjugated diene without the ethoxy group.
1-Methoxy-1,3-butadiene: Similar structure with a methoxy group instead of an ethoxy group.
2-Ethoxymethyl-1,3-butadiene: Another ethoxy-substituted diene with a different substitution pattern.
Uniqueness: trans-1-Ethoxy-buta-1,3-diene is unique due to the presence of the ethoxy group, which influences its reactivity and the types of reactions it can undergo. This functional group can also affect the physical properties of the compound, making it distinct from other similar dienes.
特性
分子式 |
C6H10O |
|---|---|
分子量 |
98.14 g/mol |
IUPAC名 |
(1E)-1-ethoxybuta-1,3-diene |
InChI |
InChI=1S/C6H10O/c1-3-5-6-7-4-2/h3,5-6H,1,4H2,2H3/b6-5+ |
InChIキー |
LDVKFLIDEBQMNX-AATRIKPKSA-N |
異性体SMILES |
CCO/C=C/C=C |
正規SMILES |
CCOC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


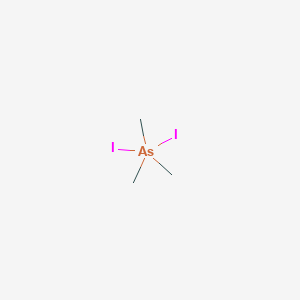
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
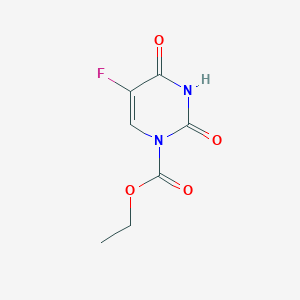
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
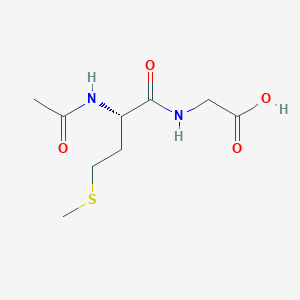
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)
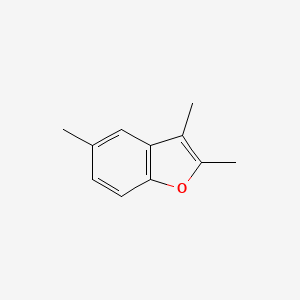
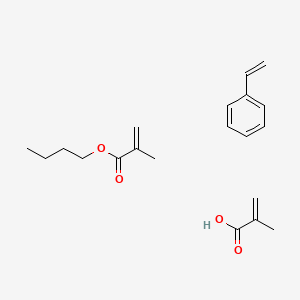
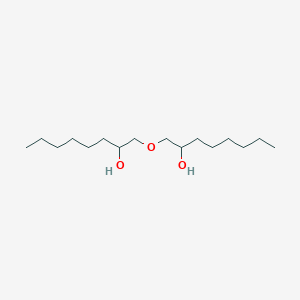
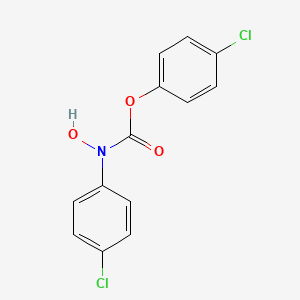

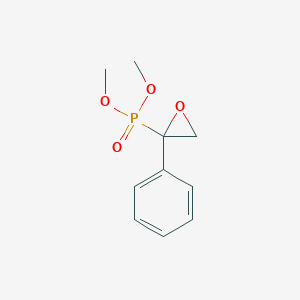
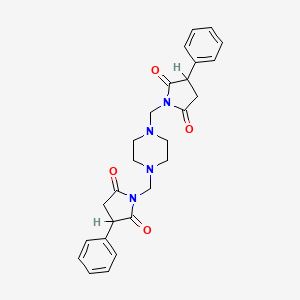
![2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione](/img/structure/B14706678.png)
